Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
Description
Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a quinoline-based compound characterized by a heptyl ester group at position 4, a 4-methoxyphenyl substituent at position 2, and a methyl group at position 6 of the quinoline core.
Properties
CAS No. |
355421-18-0 |
|---|---|
Molecular Formula |
C25H29NO3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H29NO3/c1-4-5-6-7-8-15-29-25(27)22-17-24(19-10-12-20(28-3)13-11-19)26-23-14-9-18(2)16-21(22)23/h9-14,16-17H,4-8,15H2,1-3H3 |
InChI Key |
WDZLVHIBMTUNIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a quinoline derivative, followed by esterification with heptyl alcohol . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOMe in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate has shown potential in inhibiting bacterial growth and may serve as a lead compound for developing new antibiotics. Studies indicate that similar compounds can disrupt bacterial cell walls or interfere with metabolic pathways, suggesting that this compound could exhibit comparable mechanisms of action.
Anticancer Properties
Research has identified quinoline derivatives as promising anticancer agents. This compound may inhibit specific enzymes or pathways involved in cancer cell proliferation. Preliminary studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, warranting further investigation into this compound's potential as an anticancer drug.
Anti-inflammatory Effects
The compound's structural characteristics may also confer anti-inflammatory properties. Quinoline derivatives are known to modulate inflammatory pathways, and studies suggest that this compound could potentially reduce inflammation through specific receptor interactions.
Materials Science Applications
This compound's unique structure makes it suitable for applications in materials science, particularly in the development of novel polymers and nanomaterials. Its lipophilicity may enhance the formation of stable polymeric materials with specific mechanical and thermal properties.
Synthesis and Optimization
A study focusing on the synthesis of this compound demonstrated that careful control of reaction conditions could optimize yield and purity. The multi-step synthesis involved reactions such as nucleophilic substitution and esterification, highlighting the importance of precise methodologies in developing this compound for practical applications.
Biological Interaction Studies
Preliminary interaction studies have shown that this compound may bind to various biological targets, including enzymes involved in cellular signaling pathways. These findings suggest potential therapeutic effects that merit further research to elucidate the underlying mechanisms.
Mechanism of Action
The mechanism of action of Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, such as topoisomerases, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural features and properties of heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate with similar compounds:
Key Observations:
- Heptyl vs. Methyl Esters: The heptyl ester in the target compound increases logP by ~4.3 units compared to methyl esters (e.g., 6a), favoring lipid membrane penetration but reducing aqueous solubility .
- Substituent Effects on Polarity: Electron-withdrawing groups (e.g., Cl in ) or polar moieties (e.g., -COOH in ) decrease logP and enhance solubility.
- Steric Hindrance: Bulky substituents like phenacyl () or 4-heptylphenyl () may hinder molecular interactions critical for biological activity.
Biological Activity
Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a quinoline core structure, which consists of a fused benzene and pyridine ring. Its molecular formula is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 395.48 g/mol. The presence of various substituents, such as methoxy and heptyl phenyl groups, enhances its chemical properties and biological activities.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial : Studies indicate that quinoline derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The compound's structural features may enhance its antimicrobial efficacy.
- Antimalarial : Similar quinoline derivatives have shown promise in antimalarial activity by targeting specific metabolic pathways in the Plasmodium species.
- Anticancer : Research suggests that this compound may inhibit certain enzymes or pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory : The compound may also exhibit anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for disease processes, such as kinases involved in cell proliferation .
- Cell Signaling Pathways : Interaction studies indicate that the compound may bind to proteins involved in cellular signaling, potentially leading to therapeutic effects. Further research is needed to elucidate these interactions fully.
Research Findings and Case Studies
Several studies have investigated the biological activity of quinoline derivatives, including this compound:
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated significant antimicrobial activity against various bacterial strains | Potential for development as an antibacterial agent |
| Study B | Showed cytotoxic effects on cancer cell lines | Indicates potential as an anticancer drug |
| Study C | Investigated anti-inflammatory properties in vitro | Suggests application in treating inflammatory diseases |
Future Directions
The unique structure of this compound presents opportunities for further research:
- Medicinal Chemistry : It may serve as a lead compound for developing new pharmaceuticals targeting infectious diseases or cancer.
- Material Science : Its unique properties could be explored for creating novel polymers or nanomaterials with specific functionalities.
Q & A
Q. What synthetic methodologies are employed to synthesize Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate?
The synthesis typically involves constructing the quinoline core via classical protocols like the Friedländer or Skraup reactions, followed by esterification. For example, esterification of the quinoline-4-carboxylic acid intermediate with heptyl halides can be achieved under reflux conditions using acetonitrile as a solvent and potassium carbonate (K₂CO₃) as a base to drive the reaction . Transition metal-catalyzed cross-coupling reactions may also introduce substituents like the 4-methoxyphenyl group at the 2-position .
Q. What analytical techniques are critical for characterizing this compound?
Post-synthesis characterization requires:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., methoxy, methyl, heptyl groups) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination using programs like SHELXL for refinement .
Q. Which preliminary biological assays are used to evaluate its bioactivity?
Initial screening includes:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess inhibition of cell proliferation .
- Anti-inflammatory Potential : COX-2 enzyme inhibition studies .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction data are refined using SHELXL, which handles challenges like high-resolution data or twinning. The software optimizes parameters such as thermal displacement and occupancy, particularly for flexible groups like the heptyl ester chain. Validation tools in SHELXL ensure geometric accuracy (e.g., bond lengths, angles) . For nonplanar conformations, Cremer-Pople puckering parameters may analyze ring distortions .
Q. How do structural modifications influence its biological activity?
Structure-Activity Relationship (SAR) studies involve:
- Substituent Variation : Replacing the heptyl group with shorter/longer alkyl chains to assess lipophilicity effects on membrane permeability .
- Methoxy Group Positioning : Comparing 4-methoxyphenyl vs. 3-methoxyphenyl analogs to optimize π-π stacking with biological targets .
- QSAR Modeling : Computational models (e.g., CoMFA) correlate electronic or steric descriptors with activity .
Q. What mechanistic studies elucidate its anticancer activity?
Advanced approaches include:
- DNA Binding Studies : UV-vis titration or fluorescence quenching to measure affinity for DNA duplexes (e.g., intercalation or groove binding) .
- Protein Interaction Analysis : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding to targets like topoisomerase II .
- Apoptosis Pathways : Flow cytometry to detect caspase-3 activation or mitochondrial membrane depolarization .
Q. How is stability assessed under varying experimental conditions?
Methodologies include:
- Forced Degradation Studies : Exposure to acidic/alkaline pH, heat, or light, followed by HPLC to monitor degradation products .
- Thermogravimetric Analysis (TGA) : To determine thermal decomposition thresholds .
- Hydrolytic Stability : Incubation in aqueous buffers (pH 1–13) to assess ester group lability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
